molecular formula C16H18ClN3O3 B2628477 5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1448123-56-5

5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2628477
CAS No.: 1448123-56-5
M. Wt: 335.79
InChI Key: MZFYYYJFJZYJMV-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a methoxy group, and a pyrazolyl moiety attached to an oxane ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 5-chloro-2-methoxybenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Pyrazolyl Moiety: The next step involves the formation of the pyrazolyl ring through a cyclization reaction, typically using hydrazine derivatives.

    Attachment of the Oxane Ring: The final step involves the attachment of the oxane ring to the pyrazolyl moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-chloro-2-methoxybenzene.

    Substitution: Formation of 5-azido-2-methoxybenzamide or 5-thio-2-methoxybenzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • 2,3-dimethoxybenzamide

Uniqueness

5-chloro-2-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide is unique due to the presence of the oxane ring and pyrazolyl moiety, which are not commonly found in similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-22-15-3-2-11(17)8-14(15)16(21)19-12-9-18-20(10-12)13-4-6-23-7-5-13/h2-3,8-10,13H,4-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFYYYJFJZYJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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